molecular formula C4H5F3O2S B1284893 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid CAS No. 675-68-3

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid

Cat. No.: B1284893
CAS No.: 675-68-3
M. Wt: 174.14 g/mol
InChI Key: POXITAGQJNFHGQ-UHFFFAOYSA-N
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Description

Chemical Structure: 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid (CAS 675-68-3) is an organofluorine compound with the formula C₄H₅F₃O₂S (MW: 174.14). It consists of a trifluoroethyl group (-CF₃CH₂) linked via a thioether (-S-) to an acetic acid moiety (-CH₂COOH). The electron-withdrawing trifluoromethyl group enhances acidity and influences reactivity . Applications: Primarily used as a building block in organic synthesis, it serves as a precursor for pharmaceuticals, agrochemicals, and specialty materials .

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2S/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXITAGQJNFHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588547
Record name [(2,2,2-Trifluoroethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675-68-3
Record name Acetic acid, 2-[(2,2,2-trifluoroethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,2,2-Trifluoroethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid typically involves the reaction of 2,2,2-trifluoroethanethiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetic acid, replacing the chlorine atom with the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The trifluoroethyl group can interact with enzymes and proteins, altering their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variation in Thioether-Linked Acetic Acids

2-((Trifluoromethyl)thio)acetic Acid (CAS 2408-17-5)
  • Structure : CF₃-S-CH₂COOH.
  • Key Differences : The trifluoromethyl group is directly attached to sulfur, intensifying electron-withdrawing effects compared to the trifluoroethyl group in the target compound.
  • Properties : Lower molecular weight (160.11) and higher acidity (lower pKa) due to stronger inductive effects .
  • Applications : Used in fluorinated surfactant synthesis and catalysis .
2-((2-Methylbenzyl)thio)acetic Acid
  • Structure : 2-Methylbenzyl-S-CH₂COOH.
  • Key Differences : Aromatic substituent increases lipophilicity, making it suitable for drug design.
  • Properties : Higher molecular weight (~196) and reduced water solubility compared to aliphatic analogs .
  • Applications: Potential use in antimicrobial or anti-inflammatory agents .

Trifluoroethyl-Containing Heterocyclic Derivatives

[4-Nitro-1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid (CAS 1328640-56-7)
  • Structure : Trifluoroethyl-substituted pyrazole ring with a nitro group and acetic acid.
  • Key Differences : The nitro group introduces redox activity, while the pyrazole ring enhances metabolic stability.
  • Applications : Explored in medicinal chemistry for targeted therapies .
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid (CAS 1260659-18-4)
  • Structure : Trifluoroethyl-pyrazole-acetic acid hybrid.
  • Key Differences : Heterocyclic framework improves binding affinity in drug-receptor interactions.
  • Properties : Moderate solubility due to balanced lipophilic/hydrophilic groups .
  • Applications : Investigated as a bioactive scaffold in drug discovery .

Functional Group Variation: Xanthates and Sulfinyl Derivatives

2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid
  • Structure : O-isopropyl xanthate (-S-C(=S)-O-iPr) linked to acetic acid.
  • Key Differences : The xanthate group enables radical stabilization, making it a chain-transfer agent in polymerization.
  • Properties : Higher reactivity in RAFT polymerization compared to simple thioethers .
  • Applications : Key in synthesizing poly(vinyl acetate) with controlled molecular weights .
2-[(2-Oxo-2-([3-(Trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic Acid (CAS 338953-77-8)
  • Structure : Sulfinyl (-SO-) group with trifluoromethyl benzylamide.
  • Key Differences : Sulfinyl group increases oxidation state and hydrogen-bonding capacity.
  • Properties : Enhanced stability and solubility compared to thioether analogs .
  • Applications : Probable use in enzyme inhibition studies .

Fluorinated Aromatic Acetic Acids

2-(2-Fluorophenyl)acetic Acid (CAS 209991-63-9)
  • Structure : Fluorophenylacetic acid.
  • Key Differences : Fluorine on the aromatic ring modulates electronic effects without bulkiness.
  • Properties : Lower acidity (higher pKa) than aliphatic fluorinated analogs .
  • Applications : Intermediate in NSAID synthesis (e.g., flurbiprofen derivatives) .

Comparative Analysis Table

Compound Name Molecular Formula MW Key Substituent Acidity (pKa) Applications Reference ID
2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid C₄H₅F₃O₂S 174.14 -CF₃CH₂-S- ~2.5–3.0 Organic synthesis building block
2-((Trifluoromethyl)thio)acetic acid C₃H₃F₃O₂S 160.11 -CF₃-S- ~1.8–2.2 Fluorinated surfactants
2-((2-Methylbenzyl)thio)acetic acid C₁₀H₁₂O₂S ~196 2-Methylbenzyl-S- ~3.5–4.0 Pharmaceutical intermediates
[4-Nitro-1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid C₇H₆F₃N₃O₄ 253.14 -CF₃CH₂-pyrazole-NO₂ ~2.0–2.5 Medicinal chemistry
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid C₅H₈O₂S₂ 194.01 Xanthate (-S-C(=S)-O-iPr) ~2.8–3.3 RAFT polymerization

Biological Activity

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid (TFAA) is a compound of increasing interest in pharmaceutical and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of TFAA, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

TFAA is characterized by the presence of a trifluoroethyl group attached to a sulfanyl acetic acid moiety. The trifluoromethyl group is known for its ability to enhance lipophilicity and bioactivity in various compounds. The chemical structure can be represented as follows:

TFAA=HOOC CH SCF3 CH2COOH\text{TFAA}=\text{HOOC CH SCF}_3\text{ CH}_2\text{COOH}

This structure contributes to its unique interactions with biological targets.

The biological activity of TFAA is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism is crucial for its antimicrobial and anticancer properties.

Key Mechanisms:

  • Enzyme Inhibition: TFAA may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can interact with various receptors, influencing signal transduction pathways.

Antimicrobial Activity

TFAA has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

Recent research has highlighted the potential anticancer effects of TFAA. In vitro studies demonstrated that TFAA can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for developing novel anticancer therapies based on TFAA.

Case Studies

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial activity of TFAA against Staphylococcus aureus.
    • Method: Disk diffusion method was employed.
    • Results: TFAA showed a zone of inhibition of 15 mm at a concentration of 100 µg/mL, indicating significant antimicrobial activity compared to control groups.
  • Anticancer Activity Study:
    • Objective: To assess the cytotoxic effects of TFAA on HeLa cervical cancer cells.
    • Method: MTT assay was used to measure cell viability.
    • Results: TFAA reduced cell viability by 40% at a concentration of 50 µM after 24 hours, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of TFAA, it is essential to compare it with structurally related compounds:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compound (TFAA)Sulfanyl acetic acid derivativeHighModerate
4-Trifluoromethylindole-3-acetic acidIndole derivativeModerateHigh
4-Chloroindole-3-acetic acidIndole derivativeLowModerate

This table illustrates that while TFAA has high antimicrobial activity, its anticancer effects are moderate compared to some indole derivatives.

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